(S)-1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)ethan-1-amine
Overview
Description
(S)-1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)ethan-1-amine typically involves the following steps:
Protection of the Phenol Group: The phenol group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Formation of the Chiral Amine: The protected phenol is then subjected to a chiral amination reaction, often using chiral catalysts or chiral auxiliaries to introduce the (S)-configuration at the amine center.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale protection and chiral amination reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The TBDMS protecting group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Tetrabutylammonium fluoride (TBAF) or acidic conditions (e.g., HCl) are used to remove the TBDMS group.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of the free phenol derivative.
Scientific Research Applications
(S)-1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)ethan-1-amine depends on its specific application. In general, the compound interacts with molecular targets through its amine and phenol functionalities. The TBDMS group serves as a protective group, preventing unwanted reactions at the phenol site until it is selectively removed.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)ethan-1-amine: The enantiomer of the compound with the opposite configuration at the amine center.
1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)ethan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
1-(4-Hydroxyphenyl)ethan-1-amine: The deprotected form without the TBDMS group.
Uniqueness
(S)-1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)ethan-1-amine is unique due to its chiral nature and the presence of the TBDMS protecting group, which allows for selective functionalization and protection of the phenol group during synthetic processes.
Properties
IUPAC Name |
1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NOSi/c1-11(15)12-7-9-13(10-8-12)16-17(5,6)14(2,3)4/h7-11H,15H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQZPNRCKJQIFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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